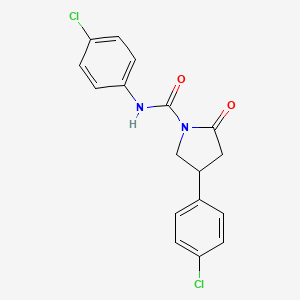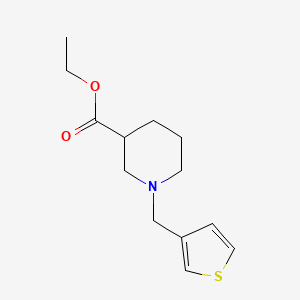
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide, also known as FNH, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide may disrupt the mitochondrial membrane potential and activate caspase-3, leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide can reduce tumor growth in mice. However, the physiological effects of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide on humans are not yet fully known.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, its limited solubility in water and potential toxicity at high concentrations are limitations that must be taken into consideration.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide. One direction is to further investigate its potential as an anticancer agent, including its mechanism of action and its efficacy in combination with other chemotherapy drugs. Another direction is to explore its potential applications in materials science, including the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the physiological effects of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide on humans and its potential toxicity at different concentrations.
In conclusion, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide is a chemical compound with potential applications in various fields, including medicine, materials science, and environmental science. Its ease of synthesis and potential as an anticancer agent make it an attractive compound for further study. However, its limitations and potential toxicity at high concentrations must be taken into consideration. Future research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzohydrazide with 9H-fluorene-9-carboxaldehyde in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In materials science, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. In environmental science, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been investigated for its ability to remove heavy metal ions from contaminated water.
Eigenschaften
IUPAC Name |
2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3/c21-18-11-12(24(26)27)9-10-17(18)20(25)23-22-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOLMNXMQMNPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide](/img/structure/B5178183.png)
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5178191.png)



![3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5178216.png)
![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)

![4-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178245.png)
![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5178255.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)
